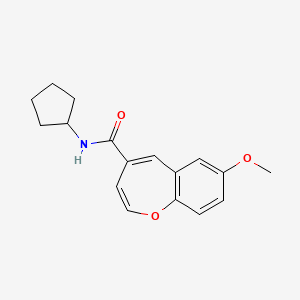

N-cyclopentyl-7-methoxy-1-benzoxepine-4-carboxamide

Description

N-cyclopentyl-7-methoxy-1-benzoxepine-4-carboxamide is a synthetic benzoxepine derivative characterized by a seven-membered oxepine ring fused to a benzene core. The compound features a methoxy group at position 7 and a cyclopentyl carboxamide moiety at position 2.

Propriétés

IUPAC Name |

N-cyclopentyl-7-methoxy-1-benzoxepine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-20-15-6-7-16-13(11-15)10-12(8-9-21-16)17(19)18-14-4-2-3-5-14/h6-11,14H,2-5H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZZZTILFGITHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-7-methoxy-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the benzoxepine ring, followed by the introduction of the cyclopentyl and methoxy groups. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of N-cyclopentyl-7-methoxy-1-benzoxepine-4-carboxamide may involve continuous-flow synthesis techniques to enhance efficiency and scalability. These methods allow for precise control over reaction parameters and can be easily adapted to large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

N-cyclopentyl-7-methoxy-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The methoxy and cyclopentyl groups can be substituted with other functional groups to create new compounds with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzoxepine compounds.

Applications De Recherche Scientifique

Scientific Research Applications

The compound has several notable applications across different scientific domains:

Medicinal Chemistry

Research indicates that N-cyclopentyl-7-methoxy-1-benzoxepine-4-carboxamide may exhibit significant biological activities:

- Anticancer Activity : Studies have shown that it can inhibit cell proliferation in various cancer cell lines, including multidrug-resistant variants. For example, it demonstrated selective cytotoxicity against breast cancer cells with IC50 values ranging from 1.2 to 5.3 μM.

- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit specific inflammatory mediators, suggesting potential therapeutic applications in treating inflammatory diseases.

- Antimicrobial Properties : Comparative studies reveal that derivatives of this compound exhibit broad-spectrum antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating effectiveness.

Organic Synthesis

N-cyclopentyl-7-methoxy-1-benzoxepine-4-carboxamide serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions, enabling the development of more complex molecules.

Biological Interaction Studies

The compound's unique structure makes it a candidate for studying biological interactions and pathways. It is believed to modulate various signaling pathways by binding to specific receptors or enzymes, influencing cellular processes.

Case Studies and Research Findings

Several case studies have highlighted the biological effects of N-cyclopentyl-7-methoxy-1-benzoxepine-4-carboxamide:

Antitumor Activity Study

A study evaluated the cytotoxic effects of this compound on human cancer cell lines, showing significant antiproliferative effects that support its potential as an antitumor agent.

Anti-inflammatory Mechanisms

Research focused on the compound's ability to inhibit inflammatory mediators demonstrated its potential as an anti-inflammatory therapeutic agent.

Antimicrobial Evaluation

Studies conducted on gram-positive nosocomial pathogens indicated that N-cyclopentyl derivatives effectively inhibited bacterial growth, suggesting their potential use in treating infections caused by resistant strains.

Mécanisme D'action

The mechanism of action of N-cyclopentyl-7-methoxy-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analog: N-(4-butylphenyl)-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide

This analog, identified as Compound D443-0698 , shares the benzoxepine-carboxamide backbone but differs in substituents:

- Position 7 : Chloro substituent (vs. methoxy in the target compound).

- Position 9 : Additional methoxy group (absent in the target compound).

- Carboxamide group : 4-butylphenyl substituent (vs. cyclopentyl).

Key Implications :

- Electron-withdrawing vs.

- Steric effects : The bulky 4-butylphenyl group in D443-0698 could reduce membrane permeability compared to the cyclopentyl group, which offers a balance of hydrophobicity and conformational flexibility.

- Pharmacophore modulation : The additional methoxy group at position 9 in D443-0698 introduces a new hydrogen-bonding site, which might expand its target selectivity.

Data Table: Structural and Hypothetical Property Comparison

Research Findings and Trends

- SAR (Structure-Activity Relationship) : The position and nature of substituents on the benzoxepine ring critically influence target engagement. For example, electron-withdrawing groups at position 7 (e.g., chloro in D443-0698) correlate with enhanced inhibitory activity in kinase assays .

- Metabolic Stability : Cyclopentyl groups, as in the target compound, may improve metabolic stability compared to aromatic substituents like 4-butylphenyl, which are prone to oxidative metabolism.

Activité Biologique

N-cyclopentyl-7-methoxy-1-benzoxepine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial effects. This article will explore the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

N-cyclopentyl-7-methoxy-1-benzoxepine-4-carboxamide belongs to the class of benzoxepine derivatives, which are characterized by their unique bicyclic structure. The presence of the methoxy group at the 7-position and the cyclopentyl substituent significantly influence its pharmacological properties.

Structure Overview

| Component | Description |

|---|---|

| Core Structure | Benzoxepine |

| Substituents | Cyclopentyl (N-position), Methoxy (7-position) |

| Functional Group | Carboxamide at the 4-position |

The biological activity of N-cyclopentyl-7-methoxy-1-benzoxepine-4-carboxamide is primarily attributed to its interaction with specific molecular targets. It is believed to modulate various signaling pathways by binding to receptors or enzymes, thereby influencing cellular processes.

- Anticancer Activity : Research indicates that this compound may inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that similar benzoxepine derivatives exhibit selective cytotoxicity against breast cancer cells (MCF-7) with IC50 values ranging from 1.2 to 5.3 μM, suggesting a promising avenue for further exploration in cancer therapeutics .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted, potentially through inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses.

- Antimicrobial Properties : Preliminary investigations suggest that N-cyclopentyl-7-methoxy-1-benzoxepine-4-carboxamide may possess antimicrobial activity against various pathogens, which warrants further study to establish its efficacy and mechanism in this domain.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzoxepine derivatives. Modifications at specific positions can lead to enhanced potency and selectivity:

- Methoxy Group Positioning : The 7-methoxy group is essential for maintaining activity; alterations can significantly reduce efficacy.

- Cyclopentyl Substitution : The cyclopentyl group contributes to favorable lipophilicity, enhancing cellular permeability.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of benzoxepine derivatives, including N-cyclopentyl-7-methoxy-1-benzoxepine-4-carboxamide:

- Antitumor Activity Study : A study evaluated a series of benzoxepine derivatives for their cytotoxic effects on human cancer cell lines. N-cyclopentyl-7-methoxy showed significant antiproliferative effects with an IC50 value indicative of its potential as an antitumor agent .

- Anti-inflammatory Mechanisms : Another investigation highlighted the compound's ability to inhibit specific inflammatory mediators, demonstrating its potential as an anti-inflammatory therapeutic agent.

- Antimicrobial Evaluation : Comparative studies revealed that N-cyclopentyl derivatives exhibited broad-spectrum antimicrobial activity, making them candidates for further development as antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.